

# Solubility Profile of 2-Phenylacetohydrazide: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 2-Phenylacetohydrazide

Cat. No.: B146101

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An in-depth guide for researchers, scientists, and drug development professionals on the solubility of **2-Phenylacetohydrazide** in various solvents, presenting available quantitative data, qualitative assessments, and detailed experimental protocols for solubility determination.

## Introduction

**2-Phenylacetohydrazide** is a chemical compound with applications in organic synthesis and as a potential building block in the development of pharmaceutical agents. A thorough understanding of its solubility in different solvents is crucial for its synthesis, purification, formulation, and screening in drug discovery processes. This technical guide provides a summary of the available solubility data for **2-Phenylacetohydrazide**, outlines experimental protocols for its determination, and offers a logical workflow for these procedures.

## Physicochemical Properties of 2-Phenylacetohydrazide

A foundational understanding of the physicochemical properties of **2-Phenylacetohydrazide** is essential for interpreting its solubility behavior.

| Property          | Value   | Reference |
|-------------------|---|-----------|
| Molecular Formula | C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O | [1][2]    |
| Molecular Weight  | 150.18 g/mol                                    | [1][2]    |
| Melting Point     | 115-117 °C                                      | [1]       |
| Appearance        | White to light yellow crystalline powder        |           |

## Solubility of 2-Phenylacetohydrazide

The solubility of a compound is dependent on the physicochemical properties of both the solute and the solvent, as well as on temperature and pressure.

### Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for **2-Phenylacetohydrazide** across a wide range of solvents and temperatures is limited in publicly available literature. However, some key data points have been reported:

| Solvent                                       | Temperature (°C) | Solubility            | Method              | Reference |
|---|------------------|-----------------------|---------------------|-----------|
| Water   | 19               | < 0.1 g/100 mL        | Not Specified       |           |
| Dimethyl Sulfoxide (DMSO)                     | Not Specified    | 100 mg/mL (665.87 mM) | Requires sonication |           |
| Ethanol                                       | Not Specified    | 100 mg/mL (665.87 mM) | Requires sonication |           |
| 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified    | ≥ 2.5 mg/mL           | Not Specified       |           |
| 10% EtOH, 90% Corn Oil                        | Not Specified    | ≥ 2.5 mg/mL           | Not Specified       |           |

## Qualitative Solubility Profile

In the absence of extensive quantitative data, a qualitative understanding of **2-Phenylacetohydrazide**'s solubility can be inferred from its structural features—a phenyl ring, an amide group, and a hydrazide moiety—and from available descriptive information.

- Polar Protic Solvents:
  - Water: Described as "sparingly soluble" or "slightly soluble," with increased solubility in hot water.
  - Methanol & Ethanol: While a palladium complex of **2-phenylacetohydrazide** is reported to be poorly soluble in methanol and ethanol, the parent compound is described as "soluble in alcohol". This suggests at least moderate solubility.
- Polar Aprotic Solvents:
  - Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): **2-Phenylacetohydrazide** is expected to be soluble in these solvents. This is supported by the high solubility observed

for its palladium complex in both DMSO and DMF.

- Acetonitrile: Solubility information is not readily available.
- Tetrahydrofuran (THF): A palladium complex of **2-phenylacetohydrazide** is highly soluble in THF, suggesting the parent compound may also be soluble.
- Nonpolar Solvents:
  - Toluene & Hexane: Specific solubility data is not available. Given the presence of the polar hydrazide and amide groups, solubility is expected to be limited.

## Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, established experimental methods can be employed. The following sections detail the gravimetric and UV-Vis spectrophotometric methods.

### Gravimetric Method

This method involves the direct measurement of the mass of the dissolved solute in a known volume of a saturated solution.

Methodology:

- Preparation of a Saturated Solution:
  - Add an excess amount of **2-Phenylacetohydrazide** to the chosen solvent in a sealed container.
  - Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or magnetic stirrer is recommended.
- Separation of Undissolved Solute:
  - Allow the mixture to settle.
  - Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a calibrated pipette.

- Filter the supernatant through a syringe filter (e.g., 0.45  $\mu\text{m}$ ) to remove any remaining solid particles.
- Solvent Evaporation and Mass Determination:
  - Transfer the filtered saturated solution to a pre-weighed container.
  - Evaporate the solvent under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in a vacuum oven at a temperature that does not degrade the compound).
  - Once the solvent is completely removed, weigh the container with the dried solute.
- Calculation of Solubility:
  - The mass of the dissolved **2-Phenylacetohydrazide** is the final mass of the container minus its initial pre-weighed mass.
  - Solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in g/100 mL or mg/mL).

## UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and relies on the Beer-Lambert law.

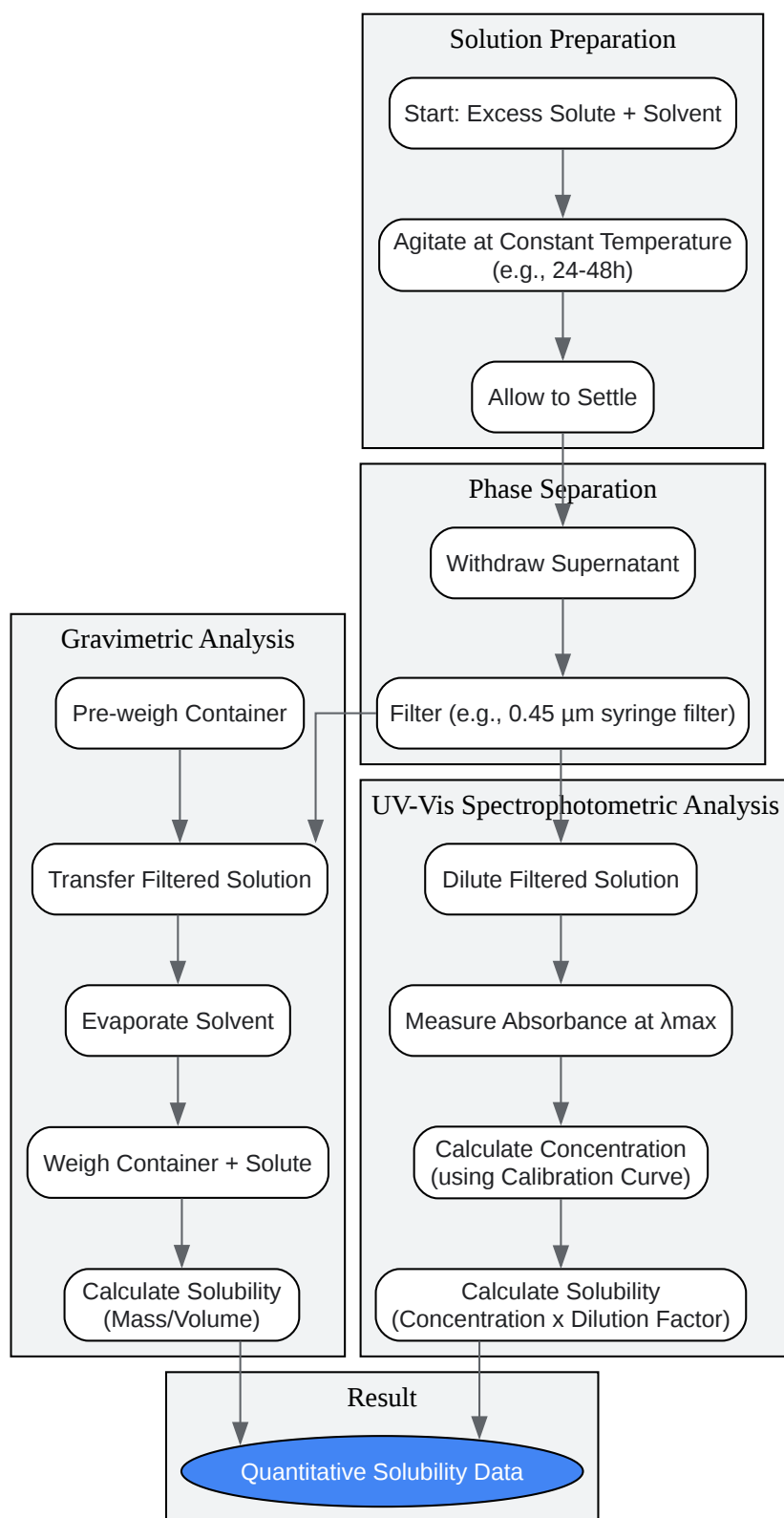
Methodology:

- Determination of Molar Absorptivity ( $\epsilon$ ):
  - Prepare a series of standard solutions of **2-Phenylacetohydrazide** of known concentrations in the solvent of interest.
  - Measure the absorbance of each standard solution at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) using a UV-Vis spectrophotometer.
  - Plot a calibration curve of absorbance versus concentration. The slope of the linear portion of the curve represents the molar absorptivity ( $\epsilon$ ).

- Preparation of a Saturated Solution:
  - Follow the same procedure as described in step 1 of the Gravimetric Method to prepare a saturated solution.
- Sample Preparation and Analysis:
  - Withdraw a known volume of the supernatant and filter it as described in step 2 of the Gravimetric Method.
  - Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
- Absorbance Measurement and Concentration Calculation:
  - Measure the absorbance of the diluted solution at  $\lambda_{\text{max}}$ .
  - Use the calibration curve or the Beer-Lambert law ( $A = \epsilon bc$ , where  $A$  is absorbance,  $\epsilon$  is molar absorptivity,  $b$  is the path length of the cuvette, and  $c$  is the concentration) to determine the concentration of the diluted solution.
- Calculation of Solubility:
  - Multiply the concentration of the diluted solution by the dilution factor to obtain the concentration of the saturated solution. This value represents the solubility of the compound in the chosen solvent.

## Experimental and Logical Workflows

Visualizing the experimental and logical processes can aid in understanding and implementation.



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Caption: General workflow for the experimental determination of solubility.

## Conclusion

While comprehensive quantitative solubility data for **2-Phenylacetohydrazide** is not extensively documented in the public domain, this guide provides a consolidated overview of the available information. The qualitative solubility profile, derived from the compound's structure and existing data on related compounds, offers valuable guidance for solvent selection. For applications demanding high precision, the detailed experimental protocols for gravimetric and UV-Vis spectrophotometric analysis equip researchers with the necessary tools to generate specific and reliable solubility data. Further experimental investigation is encouraged to build a more complete and quantitative understanding of the solubility of **2-Phenylacetohydrazide** in a broader range of solvents and across various temperatures.

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## References

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- To cite this document: BenchChem. [Solubility Profile of 2-Phenylacetohydrazide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146101#solubility-of-2-phenylacetohydrazide-in-different-solvents]

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